molecular formula C12H29NOSi B106936 N,N-diethyl-2-triethylsilyloxyethanamine CAS No. 17146-74-6

N,N-diethyl-2-triethylsilyloxyethanamine

Cat. No.: B106936
CAS No.: 17146-74-6
M. Wt: 231.45 g/mol
InChI Key: IFTYTUHRYMFXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2-triethylsilyloxyethanamine is a tertiary amine derivative featuring a triethylsilyloxy (TES) group at the 2-position of the ethanamine backbone. This compound is characterized by its bulky silyl ether moiety, which significantly influences its chemical reactivity, solubility, and stability. The TES group is commonly employed in organic synthesis as a protective group for hydroxyl functionalities due to its resistance to acidic conditions and ease of removal under mild fluoride-based conditions .

Properties

CAS No.

17146-74-6

Molecular Formula

C12H29NOSi

Molecular Weight

231.45 g/mol

IUPAC Name

N,N-diethyl-2-triethylsilyloxyethanamine

InChI

InChI=1S/C12H29NOSi/c1-6-13(7-2)11-12-14-15(8-3,9-4)10-5/h6-12H2,1-5H3

InChI Key

IFTYTUHRYMFXBZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCO[Si](CC)(CC)CC

Canonical SMILES

CCN(CC)CCO[Si](CC)(CC)CC

Other CAS No.

17146-74-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-triethylsilyloxyethanamine typically involves the reaction of triethylsilane with diethylaminoethanol under specific conditions. One common method includes the use of a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-triethylsilyloxyethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of substituted silanes .

Scientific Research Applications

N,N-diethyl-2-triethylsilyloxyethanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-triethylsilyloxyethanamine involves its ability to donate electrons and participate in various chemical reactions. The triethylsilane group can act as a hydride donor, facilitating reduction reactions. The diethylamino group can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with N,N-diethyl-2-triethylsilyloxyethanamine but differ in substituents, functional groups, or backbone modifications:

Compound Name Key Substituent/Functional Group Molecular Formula Key Properties/Applications Evidence Reference
N,N-Diethyl-2-[2-methoxy-6-(2-propenyl)phenoxy]ethanamine Phenoxy, allyl, methoxy C₁₆H₂₃NO₂ Potential use in agrochemicals or pharmaceuticals; phenolic group enhances UV stability
2-(N,N-Diethylamino)ethyl chloride Chloride C₆H₁₄ClN Reactive alkylating agent; intermediate in drug synthesis
N,N-Dimethyl-2-methoxyethylamine Methoxy, dimethyl amine C₅H₁₃NO Low boiling point (64–68°C); polar solvent or ligand in catalysis
N,N-Diethyl-2-(2-nitrophenoxy)ethanamine Nitrophenoxy C₁₂H₁₈N₂O₃ Electron-withdrawing nitro group enhances reactivity in electrophilic substitutions

Physical and Chemical Properties

Solubility and Polarity
  • This compound : The bulky triethylsilyl group reduces polarity, leading to lower water solubility and higher solubility in organic solvents (e.g., dichloromethane, THF).
  • N,N-Dimethyl-2-methoxyethylamine : The methoxy group increases polarity, resulting in moderate water solubility (133 g/L for triethylamine ) and miscibility with polar aprotic solvents .
  • 2-(N,N-Diethylamino)ethyl chloride: Highly polar due to the chloride substituent; soluble in polar solvents like ethanol or acetone .
Thermal Stability
  • Silyl ethers (e.g., TES) are thermally stable but hydrolyze under acidic or fluoride conditions. In contrast, methoxy and nitro groups exhibit higher thermal stability under neutral conditions .
Protective Group Utility
  • The TES group in this compound is resistant to bases and nucleophiles but cleaved by fluorides (e.g., TBAF), making it ideal for hydroxyl protection in multi-step syntheses .
  • 2-(N,N-Diethylamino)ethyl chloride: Reacts with nucleophiles (e.g., amines, thiols) to form quaternary ammonium salts, useful in drug delivery systems .
Electrophilic Reactivity
  • The nitro group in N,N-diethyl-2-(2-nitrophenoxy)ethanamine activates the aromatic ring for electrophilic substitution, enabling applications in dye or explosive precursor synthesis .

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